1-(benzylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a pentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include Pd/C (10 mol%) and ethyl acetate . The reaction conditions often involve stirring the mixture under hydrogen until the reaction is complete, followed by filtration and evaporation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine ring and the phenylmethanesulfonyl group makes it reactive under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples are:
- N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONAMIDE
- N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYL-PIPERIDINE-4-ACETAMIDE
Uniqueness
N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O3S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-pentan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-3-7-15(2)19-18(21)17-10-12-20(13-11-17)24(22,23)14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14H2,1-2H3,(H,19,21) |
InChI Key |
FZEAAMOWYLNHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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